(Z)-roxithromycin
Übersicht
Beschreibung
Roxithromycin (also known as (Z)-roxithromycin) is a semi-synthetic macrolide antibiotic derived from erythromycin. It is used to treat a variety of bacterial infections, such as respiratory infections, skin infections, and sexually transmitted diseases. Roxithromycin has a broad spectrum of activity and is effective against both gram-positive and gram-negative bacteria. It is also used to prevent certain types of bacterial infections in immunocompromised individuals.
Wissenschaftliche Forschungsanwendungen
Interaction with Microplastics in Aquatic Environments
Roxithromycin has been studied for its interaction with microplastics in aquatic environments . Researchers have investigated the single and joint effects of microplastics and roxithromycin on Daphnia magna, a small planktonic crustacean, through acute and sublethal toxicity tests . The study revealed that co-exposure to microplastics and roxithromycin led to significant biological responses in Daphnia magna .
Impact on Ammonia-Oxidizing and Nitrite-Oxidizing Bacteria
Another application of Roxithromycin is in the study of its effects on ammonia-oxidizing bacteria (AOB) and nitrite-oxidizing bacteria (NOB) in the rhizosphere of wheat . The antibiotic was found to inhibit the growth of AOB in all treatments, although the quantities of AOB were slightly increased in medium and heavy polluted treatments compared with light polluted treatments . The quantities of NOB were lowest in light polluted treatments, but rapidly increased in medium and heavy polluted treatments .
Use in Scientific Research
Roxithromycin is also used in various scientific research applications . It is often used in laboratory settings for its antimicrobial properties .
Wirkmechanismus
Target of Action
Roxithromycin, also known as (Z)-roxithromycin, is a semi-synthetic macrolide antibiotic . Its primary targets are bacterial ribosomes, specifically the 50S subunit . The 50S subunit is a component of the bacterial ribosome, which plays a crucial role in protein synthesis. By targeting this subunit, roxithromycin interferes with protein synthesis, thereby inhibiting bacterial growth .
Mode of Action
Roxithromycin exerts its antibacterial action by binding to the 50S subunit of the bacterial ribosome . This binding interferes with the translocation of peptides, a critical step in protein synthesis . As a result, the bacteria are unable to produce essential proteins, leading to inhibition of bacterial growth and replication .
Biochemical Pathways
Roxithromycin affects the protein synthesis pathway in bacteria . By binding to the 50S subunit of the bacterial ribosome, it disrupts the formation of new proteins. This disruption affects various biochemical pathways within the bacteria that rely on these proteins, leading to inhibited bacterial growth .
Pharmacokinetics
Roxithromycin is rapidly absorbed and diffuses into most tissues and phagocytes . It is metabolized in the liver, with peak concentration averaging 2 hours after ingestion . The elimination half-life of roxithromycin is approximately 11 hours . These pharmacokinetic properties impact the bioavailability of roxithromycin, allowing it to effectively reach and act on its bacterial targets .
Result of Action
The primary result of roxithromycin’s action is the inhibition of bacterial growth . By interfering with protein synthesis, roxithromycin prevents bacteria from producing essential proteins, which are necessary for their growth and replication . This leads to the death of the bacteria and resolution of the infection .
Action Environment
Roxithromycin is highly concentrated in polymorphonuclear leukocytes and macrophages, achieving intracellular concentrations greater than those outside the cell . This allows roxithromycin to be actively transported to the site of infection, where it can exert its antibacterial action . Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of roxithromycin .
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31-/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZBMPWDPOLZGW-HEWSMUCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H76N2O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-roxithromycin | |
CAS RN |
134931-00-3, 80214-83-1 | |
Record name | Roxithromycin, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134931003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythromycin, 9-[O-[(2-methoxyethoxy)methyl]oxime], (9E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROXITHROMYCIN, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LG42MZ5GK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of roxithromycin?
A1: Roxithromycin, like other macrolides, exerts its primary effect by inhibiting bacterial protein synthesis. [, ] It binds to the 50S ribosomal subunit of susceptible bacteria, blocking the translocation step of protein synthesis. This ultimately leads to bacterial growth inhibition or death.
Q2: Besides its antibacterial action, does roxithromycin exhibit other effects?
A2: Yes, research suggests that roxithromycin possesses anti-inflammatory and immunomodulatory properties. [, , ] For instance, it has been shown to inhibit nuclear factor kappaB (NF-κB) signaling and endoplasmic reticulum stress in intestinal epithelial cells, potentially offering therapeutic benefits in inflammatory bowel disease. []
Q3: How does roxithromycin impact the inflammatory process?
A3: Studies suggest that roxithromycin may interfere with various stages of inflammation, such as: * Inhibiting the production of pro-inflammatory cytokines like TNF-α. [, ]* Reducing the migration of neutrophils to the site of inflammation. []* Modulating the activity of inflammatory mediators. []* Affecting the expression of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production. []
Q4: What is the molecular formula and weight of roxithromycin?
A4: Roxithromycin has a molecular formula of C41H76N2O15 and a molecular weight of 837.05 g/mol.
Q5: Is roxithromycin susceptible to degradation, and are there strategies to improve its stability in formulations?
A5: Roxithromycin is prone to degradation in acidic environments, such as those found in the stomach. [] Enteric-coated formulations have been developed to protect the drug from degradation in the stomach and enhance its bioavailability. []
Q6: How is roxithromycin absorbed and distributed in the body?
A6: Roxithromycin is well-absorbed after oral administration, achieving high concentrations in various tissues, including the lungs, tonsils, and prostate. [, ] Its volume of distribution suggests good tissue penetration.
Q7: How is roxithromycin metabolized and eliminated?
A7: Roxithromycin is primarily metabolized in the liver and excreted mainly in bile and feces. [, ] It has a relatively long half-life, allowing for once- or twice-daily dosing.
Q8: Does roxithromycin interact with cytochrome P450 enzymes?
A8: While roxithromycin is metabolized by the cytochrome P450 system, its potential for drug interactions through these enzymes is considered lower compared to erythromycin. [, ]
Q9: What is the spectrum of activity of roxithromycin against common bacterial pathogens?
A9: Roxithromycin exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and atypical bacteria such as Chlamydia pneumoniae and Mycoplasma pneumoniae. [, , , ]
Q10: Has the efficacy of roxithromycin been evaluated in clinical trials?
A10: Yes, numerous clinical trials have investigated the efficacy of roxithromycin in treating various bacterial infections, such as:* Respiratory tract infections (e.g., pneumonia, bronchitis, sinusitis). [, , , ]* Skin and soft tissue infections. [] * Sexually transmitted infections (e.g., chlamydia). []
Q11: Are there concerns about bacterial resistance developing to roxithromycin?
A11: While roxithromycin demonstrates a good resistance profile, bacterial resistance to macrolides, including roxithromycin, has been reported. [] Resistance mechanisms involve mutations in the bacterial ribosome or efflux pumps.
Q12: Does cross-resistance occur between roxithromycin and other macrolides?
A12: Cross-resistance can occur between roxithromycin and other macrolide antibiotics due to shared mechanisms of action and resistance. []
Q13: What analytical methods are commonly used to measure roxithromycin concentrations?
A13: Several analytical techniques are employed for roxithromycin quantification, including:* High-performance liquid chromatography (HPLC). [, , ]* Liquid chromatography-tandem mass spectrometry (LC-MS/MS). []* Microbiological assays. [, , ] * UV spectrophotometry. []
Q14: What is the impact of roxithromycin's dissolution rate on its bioavailability?
A14: The dissolution rate of roxithromycin formulations can influence its bioavailability. [, ] Different pharmaceutical formulations, such as enteric-coated pellets versus dispersible tablets, can exhibit varying dissolution profiles and, consequently, affect the drug's absorption and bioavailability. []
Q15: Are there other antibiotics that can be used as alternatives to roxithromycin?
A15: Yes, depending on the specific infection and bacterial susceptibility, alternative antibiotics like azithromycin, clarithromycin, doxycycline, or beta-lactams may be considered. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.